Fmoc-D-Ala-OPfp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of Fmoc-D-Ala-OPfp and related compounds involves several key steps, including the protection of amino acids, activation of the carboxyl group, and coupling reactions. A common strategy for synthesizing Fmoc-protected amino acids involves the use of Fmoc chloride or Fmoc anhydride to introduce the Fmoc group to the amino acid. The OPfp (pentafluorophenyl) ester is then typically formed through the reaction of the carboxyl group of the amino acid with pentafluorophenol in the presence of a coupling agent, such as DCC (N,N'-Dicyclohexylcarbodiimide) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (Gangadhar et al., 2004).
Scientific Research Applications
Stereoselective Synthesis of O-Glycopeptides
A study detailed a method for the high-yield and stereoselective synthesis of O-glycopeptides utilizing Fmoc-AA-OPfp (where AA=Tyr or Ser). This approach involved reacting Fmoc-AA-OPfp with β-d-Glc(OAc)5 in the presence of BF3.Et2O, facilitating the direct coupling to peptide resin without isolation and purification steps. This technique is noted for its rapidity, stereoselectivity, and potential for routine synthesis of O-glycopeptides (Gangadhar, Jois, & Balasubramaniam, 2004).
Self-Assembly and Gelation of Ester-Containing Analogue
Research on the self-assembly and gelation properties of an ester-containing analogue of an Fmoc-dipeptide hydrogelator, Fmoc-Ala-Lac, demonstrated its ability to form nanostructures and gels in water without β-sheet-like amide–amide hydrogen bonding. This finding contradicts the previously thought necessity of β-sheet structures for the self-assembly of Fmoc-conjugated peptides and opens avenues for designing highly degradable self-assembling materials (Eckes et al., 2014).
Molecularly Imprinted Polymers
A study explored the adsorption properties of molecularly imprinted polymers (MIPs) using Fmoc-L-tryptophan and its analogues, including Fmoc-D-Ala-OPfp. This research contributes to understanding the specificity and affinity of MIPs towards various substrates, showing the potential for selective separation and sensing applications (Kim & Guiochon, 2005).
Photonic and Hydrogel Applications
Another study demonstrated the self-assembly of a protected amino acid, leading to the formation of needle-like crystals and spherical particles exhibiting opal-like multicolor appearance due to light scattering. This research showcases the use of Fmoc-conjugated amino acids in creating colorful surfaces and arrays with potential applications in photonic materials (Arnon et al., 2018).
On-Column Ligand Synthesis for Binding Analysis
Utilizing Fmoc-amino acid derivatives, a method was developed for on-column ligand synthesis coupled with affinity capillary electrophoresis, facilitating the estimation of binding constants between antibiotics and ligands. This technique underscores the versatility of Fmoc derivatives in analytical chemistry and drug discovery research (Azad et al., 2004).
Safety And Hazards
Future Directions
Fmoc protected aliphatic single amino acids, including Fmoc-D-Ala-OPfp, have been shown to form various structures through self-assembly, which can be controlled by solvent variation . These structures serve as excellent bio-organic scaffolds for diverse applications, indicating promising future directions in the field .
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F5NO4/c1-11(23(31)34-22-20(28)18(26)17(25)19(27)21(22)29)30-24(32)33-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,30,32)/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXZXBGKOSXBFR-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F5NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584970 |
Source
|
Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Ala-OPfp | |
CAS RN |
125043-04-1 |
Source
|
Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.